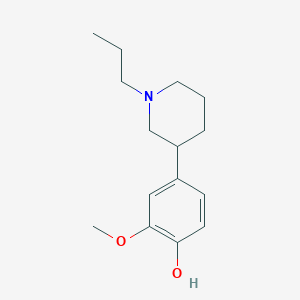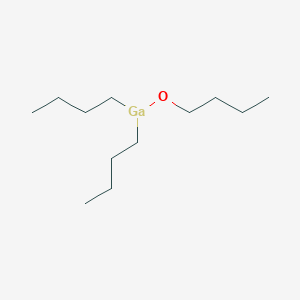![molecular formula C10H14N2OS B14317842 1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine CAS No. 113470-41-0](/img/no-structure.png)
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine is an organic compound that features a unique combination of functional groups, including a sulfinyl group, an ethenyl group, and a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine typically involves the reaction of phenylhydrazine with an appropriate sulfinyl-containing precursor. One common method involves the use of ethanesulfinyl chloride, which reacts with phenylhydrazine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylhydrazine moiety can participate in nucleophilic substitution reactions, where the hydrazine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine compounds.
Scientific Research Applications
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfinyl group can act as an electrophile, while the hydrazine moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Lacks the sulfinyl and ethenyl groups, making it less versatile in terms of chemical reactivity.
Ethanesulfinyl derivatives: Compounds with similar sulfinyl groups but different substituents, which may have different reactivity and applications.
Ethenyl derivatives: Compounds with similar ethenyl groups but different functional groups, affecting their chemical behavior.
Uniqueness
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
| 113470-41-0 | |
Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
1-(2-ethylsulfinylethenyl)-1-phenylhydrazine |
InChI |
InChI=1S/C10H14N2OS/c1-2-14(13)9-8-12(11)10-6-4-3-5-7-10/h3-9H,2,11H2,1H3 |
InChI Key |
SGDOWASSYMNHNE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C=CN(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)


![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)

![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)

